molecular formula C9H6Cl2N2O B1601467 2-(Chloromethyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole CAS No. 33575-82-5

2-(Chloromethyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole

Cat. No. B1601467
CAS RN: 33575-82-5
M. Wt: 229.06 g/mol
InChI Key: IHBKPWZCCJKKLS-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) and its role or use in industry or research.



Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the overall yield of the reaction.



Molecular Structure Analysis

This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents, conditions, and mechanisms of these reactions.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.).


Scientific Research Applications

Molecular Structure Analysis

A study explored the molecular diagrams of oxadiazole derivatives, including those with chlorine substituents, revealing insights into the electron conjugation systems within these molecules. This research aids in understanding the molecular structure and electronic properties of oxadiazole compounds, which is crucial for designing materials with specific optical or electrical characteristics (Lutskii, A., Shepel, A., Shvaika, O., & Klimisha, G. P., 1970).

Synthesis and Fungicidal Properties

Research on the synthesis of oxadiazole derivatives, including the evaluation of their fungicidal properties, has shown that these compounds exhibit significant activity against various fungi. This suggests potential applications in developing new fungicides (Goswami, B. N., Kataky, J. C., Baruah, J. N., & Nath, S., 1984).

Optoelectronic Properties

A study focusing on the synthesis and optoelectronic properties of pi-extended ethynyl- and butadiynyl-1,3,4-oxadiazole derivatives highlights the potential use of these materials in organic electronics, such as organic light-emitting diodes (OLEDs) and molecular wires. The research provides insights into how the structure of oxadiazole derivatives influences their electronic and photophysical properties, crucial for designing advanced optoelectronic devices (Wang, C., Pålsson, L., Batsanov, A., & Bryce, M., 2006).

Green Synthetic Methods

Innovations in the synthesis of 1,3,4-oxadiazoles using eco-friendly protocols have been reported. These methods feature high yields, simplicity in purification, and use water as the reaction medium, demonstrating a shift towards more sustainable chemical synthesis practices. Such advancements are vital for reducing the environmental impact of chemical manufacturing processes (Zhu, F.-J., Zou, Minming, Shao, X., & Li, Zhong, 2015).

Antibacterial and Antifungal Activity

Electrochemical synthesis of oxadiazole derivatives has been explored, revealing these compounds' antibacterial and antifungal activities. This indicates their potential as leads for developing new antimicrobial agents, addressing the growing need for novel treatments against resistant pathogens (Kumar, S., & Srivastava, P., 2019).

Safety And Hazards

This involves looking at the compound’s toxicity, flammability, environmental impact, and other safety-related properties. It includes reviewing Material Safety Data Sheets (MSDS) and other safety literature.


Future Directions

This involves looking at potential future research directions or applications for the compound. It could include potential uses in industry, medicine, or other fields.


properties

IUPAC Name

2-(chloromethyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O/c10-5-8-12-13-9(14-8)6-2-1-3-7(11)4-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHBKPWZCCJKKLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NN=C(O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30490455
Record name 2-(Chloromethyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30490455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole

CAS RN

33575-82-5
Record name 2-(Chloromethyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30490455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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